Carfentrazone-ethyl

Beschreibung

Eigenschaften

IUPAC Name |

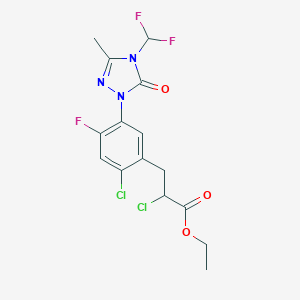

ethyl 2-chloro-3-[2-chloro-5-[4-(difluoromethyl)-3-methyl-5-oxo-1,2,4-triazol-1-yl]-4-fluorophenyl]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14Cl2F3N3O3/c1-3-26-13(24)10(17)4-8-5-12(11(18)6-9(8)16)23-15(25)22(14(19)20)7(2)21-23/h5-6,10,14H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLKCGVHIFJBRCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC(=C(C=C1Cl)F)N2C(=O)N(C(=N2)C)C(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14Cl2F3N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4032532 | |

| Record name | Carfentrazone-ethyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4032532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow liquid; [Merck Index] Yellow-orange liquid with a mild odor of petroleum; [HSDB] Viscous yellow-orange liquid; [ACGIH] | |

| Record name | Carfentrazone-ethyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4234 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

350-355 °C | |

| Record name | CARFENTRAZONE-ETHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7253 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 12 mg/L at 20 °C, 22 mg/L at 25 °C, and 23 mg/L at 30 °C., Solubility in toluene 0.9 g/mL at 20 °C,1.06 g/mL at 25 °C, 1.2 g/mL at 25 °C. Solubility in hexane 0.03 g/mL at 20 °C, 0.05 g/mL at 25 °C, 0.05 g/mL at 30 °C. Miscible in all proportions with acetone, ethanol, ethyl acetate, methylene chloride. | |

| Record name | CARFENTRAZONE-ETHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7253 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.457 g/cu cm at 20 °C | |

| Record name | CARFENTRAZONE-ETHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7253 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000012 [mmHg], 1.20X10-7 mm Hg at 25 °C | |

| Record name | Carfentrazone-ethyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4234 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CARFENTRAZONE-ETHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7253 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Viscous yellow-orange liquid | |

CAS No. |

128639-02-1 | |

| Record name | Carfentrazone-ethyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=128639-02-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carfentrazone-ethyl [ISO:BSI] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128639021 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carfentrazone-ethyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4032532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenepropanoic acid, α,2-dichloro-5-[4-(difluoromethyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl]-4-fluoro-, ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.897 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CARFENTRAZONE-ETHYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45Y208AO5K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CARFENTRAZONE-ETHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7253 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-22.1 °C | |

| Record name | CARFENTRAZONE-ETHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7253 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Carfentrazone-ethyl as a Protoporphyrinogen Oxidase (PPO) Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carfentrazone-ethyl is a potent, post-emergence herbicide belonging to the triazolinone class, which is categorized under Group 14 (WSSA) and Group E (HRAC) herbicides. Its herbicidal activity stems from the specific inhibition of the enzyme protoporphyrinogen (B1215707) oxidase (PPO), a key component in the chlorophyll (B73375) and heme biosynthetic pathways in plants. This inhibition leads to a rapid cascade of photodynamic events, culminating in membrane disruption and cell death. This technical guide provides a comprehensive overview of the biochemical mechanism of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate the core processes for a scientific audience.

Introduction

Protoporphyrinogen oxidase (PPO) is a critical enzyme that catalyzes the oxidation of protoporphyrinogen IX (PPGIX) to protoporphyrin IX (PPIX).[1] This reaction is the final common step in the biosynthesis of both chlorophylls, essential for photosynthesis, and hemes, which are vital for cellular respiration.[1] this compound exerts its herbicidal effects by acting as a potent inhibitor of this enzyme.[2] As a contact herbicide, it has limited translocation within the plant, leading to rapid necrosis of treated tissues, typically within hours of application, especially under sunny conditions.[2][3]

Biochemical Mechanism of Action

The primary mode of action of this compound is the competitive inhibition of protoporphyrinogen oxidase. The subsequent accumulation of the substrate, protoporphyrinogen IX, and its abnormal oxidation outside the normal enzymatic pathway are the direct causes of phytotoxicity.

Inhibition of Protoporphyrinogen Oxidase (PPO)

This compound binds to the active site of the PPO enzyme, preventing the binding of its natural substrate, protoporphyrinogen IX. This blockage halts the production of protoporphyrin IX within the chloroplast's tetrapyrrole biosynthesis pathway.

Accumulation and Extracellular Oxidation of Protoporphyrinogen IX

The inhibition of PPO leads to the accumulation of protoporphyrinogen IX within the chloroplast stroma. This excess PPGIX then diffuses out of the chloroplast and into the cytoplasm. In the cytoplasm, non-enzymatic oxidation of protoporphyrinogen IX to protoporphyrin IX occurs.

Generation of Reactive Oxygen Species (ROS) and Membrane Damage

Protoporphyrin IX is a highly effective photosensitizing molecule. In the presence of light and molecular oxygen, it generates singlet oxygen (¹O₂), a highly reactive oxygen species (ROS).[3] This singlet oxygen rapidly initiates lipid peroxidation of cellular membranes, including the plasma membrane and tonoplast. The peroxidation of membrane lipids leads to a loss of membrane integrity, causing cellular leakage, rapid desiccation, and ultimately, cell death.[2] The visible symptoms of this process are wilting, chlorosis, and necrosis of the treated plant tissues.[4]

Quantitative Data on PPO Inhibition

The inhibitory activity of this compound on PPO is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

| Plant Species | Enzyme | IC50 (nM) | Reference |

| Amaranthus tuberculatus | PPO2 | 211 | University of São Paulo Thesis |

| Alopecurus myosuroides | PPO2 | >1000 | University of São Paulo Thesis |

| Setaria italica | PPO2 | >1000 | University of São Paulo Thesis |

Note: The data from the University of São Paulo thesis indicates that the PPO2 enzyme from the monocot species Alopecurus myosuroides and Setaria italica was significantly less sensitive to this compound compared to the dicot species Amaranthus tuberculatus.

Experimental Protocols

The following sections outline the methodologies for key experiments related to the study of this compound's mechanism of action.

Protoporphyrinogen Oxidase (PPO) Activity Assay

This protocol is adapted from methodologies frequently cited in herbicide research, such as those by Dayan and Duke.

Objective: To determine the in vitro inhibitory effect of this compound on PPO activity.

Materials:

-

Plant tissue (e.g., leaves of a susceptible weed species)

-

Extraction buffer (e.g., 0.1 M Tris-HCl pH 7.5, 1 mM EDTA, 10 mM MgCl₂, 1 mM DTT)

-

Assay buffer (e.g., 0.1 M HEPES-KOH pH 7.5, 1 mM EDTA, 5 mM DTT)

-

Protoporphyrinogen IX (substrate)

-

This compound solutions of varying concentrations

-

Spectrofluorometer

-

Centrifuge

-

Homogenizer

Procedure:

-

Enzyme Extraction:

-

Homogenize fresh plant tissue in ice-cold extraction buffer.

-

Filter the homogenate through cheesecloth and centrifuge at a low speed (e.g., 1,000 x g) to remove cell debris.

-

Centrifuge the supernatant at a high speed (e.g., 100,000 x g) to pellet the membranes containing PPO.

-

Resuspend the pellet in a minimal volume of extraction buffer. This is the crude enzyme extract.

-

Determine the protein concentration of the extract using a standard method (e.g., Bradford assay).

-

-

PPO Inhibition Assay:

-

Prepare reaction mixtures in microplate wells or cuvettes containing the assay buffer.

-

Add a known amount of the enzyme extract to each well.

-

Add different concentrations of this compound (or a solvent control) to the respective wells and pre-incubate for a short period.

-

Initiate the reaction by adding the substrate, protoporphyrinogen IX.

-

Monitor the increase in fluorescence over time at an excitation wavelength of ~405 nm and an emission wavelength of ~630 nm. The rate of fluorescence increase is proportional to the PPO activity.

-

Calculate the percent inhibition for each this compound concentration relative to the control.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Conclusion

This compound is a highly effective herbicide that acts through the potent and specific inhibition of protoporphyrinogen oxidase. The resulting accumulation of protoporphyrinogen IX and its subsequent photo-activated conversion to the cytotoxic protoporphyrin IX leads to rapid and irreversible damage to plant cell membranes. Understanding the intricate details of this mechanism, supported by quantitative kinetic data and robust experimental protocols, is paramount for the development of new herbicidal molecules, the management of herbicide resistance, and a deeper comprehension of fundamental plant biochemical pathways. The information presented in this guide serves as a foundational resource for researchers and scientists working in these fields.

References

- 1. This compound | C15H14Cl2F3N3O3 | CID 86222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Fate and kinetics of this compound herbicide in California, USA, flooded rice fields - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound resistance in an Amaranthus tuberculatus population is not mediated by amino acid alterations in the PPO2 protein - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Chemical Properties of Carfentrazone-ethyl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, chemical properties, and analytical methodologies for the herbicide Carfentrazone-ethyl. The information is intended to serve as a valuable resource for researchers, chemists, and professionals involved in the development and study of agrochemicals.

Introduction to this compound

This compound is a potent, selective, post-emergence herbicide used for the control of a wide range of broadleaf weeds in various crops, including cereals, corn, and rice.[1][2] It belongs to the aryl triazolinone class of herbicides and is a Group 14 (USA) or Group G (global) herbicide.[3] Its mode of action is the inhibition of the enzyme protoporphyrinogen (B1215707) oxidase (PPO), a key enzyme in the chlorophyll (B73375) and heme biosynthetic pathways.[2][3]

Synthesis of this compound

Several synthetic routes for this compound have been developed, with the most common being a two-step process involving a diazo arylation reaction followed by esterification, and a more streamlined "one-pot" synthesis. A newer, more efficient method based on the Heck reaction has also been reported.

Two-Step Synthesis: Diazo Arylation and Esterification

This traditional method involves two distinct chemical transformations:

Step 1: Diazo Arylation

The first step is a diazo arylation reaction between 1-(5-amino-4-chloro-2-fluorophenyl)-4-difluoromethyl-3-methyl-1H-1,2,4-triazol-5-one and acrylic acid. This reaction forms the intermediate, 2-chloro-3-[2-chloro-5-(difluoromethyl-dihydro-methyl-oxo-triazolyl)-fluorophenyl]propionic acid.[4]

Step 2: Esterification

The resulting propionic acid intermediate is then subjected to an esterification reaction with ethanol (B145695) in the presence of an acidic catalyst, such as concentrated sulfuric acid, to yield this compound.[4]

Experimental Protocol: Two-Step Synthesis (Esterification Step)

-

Reactants:

-

2-chloro-3-{2-chloro-5-[4-(difluoromethyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl]-4-fluorophenyl}propionic acid (100 g)

-

Concentrated sulfuric acid (5 g)

-

Toluene (400 mL)

-

Absolute ethanol (50 g)

-

-

Procedure:

-

Combine the propionic acid intermediate, concentrated sulfuric acid, toluene, and absolute ethanol in a 1000 mL reaction flask.

-

Heat the mixture and maintain at 100°C for 1 hour.

-

After the reaction, treat the mixture with activated carbon (5 g).

-

Filter the mixture and wash the filtrate sequentially with water (200 mL), 5% sodium bicarbonate solution (2 x 200 mL), 0.5% dilute hydrochloric acid (200 mL), and finally with water (200 mL).

-

Evaporate the solvent under atmospheric pressure to obtain the viscous liquid product.

-

-

Yield: 98 g of this compound.

One-Pot Synthesis via Diazotization and Meerwein Arylation

A more efficient, one-pot synthesis has been developed, which combines the diazotization and Meerwein arylation reactions in a single process.

This method utilizes 1-(5-amino-2-fluoro-4-chlorophenyl)-3-methyl-4-difluoromethyl-1H-1,2,4-triazoline-5-ketone as the starting material, with tert-butyl nitrite (B80452) as the diazotization reagent and cuprous chloride as the catalyst. The reaction is carried out in a solvent such as acetonitrile (B52724) or butanone.[5]

Experimental Protocol: One-Pot Synthesis

-

Reactants:

-

Acetonitrile (32.4 g, 790 mmol)

-

1-(5-amino-2-fluoro-4-chlorophenyl)-3-methyl-4-difluoromethyl-1H-1,2,4-triazolin-5-one (10.5 g, 35.9 mmol)

-

Cuprous chloride (2.50 g, 25.1 mmol)

-

Concentrated hydrochloric acid (11.8 g, 120 mmol)

-

Ethyl acrylate (B77674) (49.4 g, 494 mmol)

-

tert-Butyl nitrite (5.6 g, 53.9 mmol)

-

-

Procedure:

-

Add acetonitrile to a 250 mL three-necked flask and cool to -5 to 0°C under a nitrogen atmosphere.

-

Add the triazolinone starting material and cuprous chloride to the flask.

-

Slowly add concentrated hydrochloric acid dropwise over 20 minutes while stirring.

-

Add ethyl acrylate to the reaction mixture.

-

Control the temperature at 0-5°C and add tert-butyl nitrite dropwise over 2.5 hours.

-

Stir the reaction mixture for an additional hour.

-

Recover the solvent and unreacted ethyl acrylate by atmospheric distillation.

-

Dilute the residue with ethyl acetate (B1210297) and filter to recover the cuprous chloride.

-

Evaporate the remaining impurities at a temperature of 110-125°C and a pressure of 15-20 mmHg to obtain the final product.

-

-

Yield and Purity: This method has been reported to produce this compound with a yield of up to 99.3% and a purity of 92.0%.[6]

Synthesis via Heck Reaction

A newer and more efficient synthetic route for this compound has been developed based on the Heck reaction. This method is advantageous due to its mild reaction conditions, atom economy, and use of low-cost reagents.[7]

The general synthetic pathway involves the following key steps:[7]

-

Iodination: Starting with 1-(4-chloro-2-fluorophenyl)-4-difluoromethyl-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazole, an iodination reaction is performed to yield an intermediate.

-

Heck Coupling: The iodinated intermediate undergoes a Heck coupling reaction with ethyl acrylate.

-

Oxidative Addition-Elimination: The product from the Heck coupling is then subjected to an oxidative addition-elimination reaction.

-

Reduction: The final step is a reduction to yield this compound.

A detailed experimental protocol for this specific synthesis is not widely available in the public domain. However, the general principles of the Heck reaction involve the palladium-catalyzed coupling of an unsaturated halide with an alkene.[8][9][10]

Chemical Properties of this compound

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₅H₁₄Cl₂F₃N₃O₃ | [1] |

| Molecular Weight | 412.2 g/mol | [1] |

| Appearance | Viscous yellow liquid | [2] |

| Melting Point | -22.1°C | [2] |

| Vapor Pressure | 1.6 x 10⁻⁵ Pa (at 25°C) | [2] |

| Water Solubility | 12 mg/L (at 20°C), 22 mg/L (at 25°C) | [1] |

| Log K_ow_ (Octanol-Water Partition Coefficient) | 3.36 | [11] |

| Hydrolytic Half-life (DT₅₀) | 3.6 hours (pH 9), 8.6 days (pH 7), Stable (pH 5) | [1] |

| Aqueous Photolytic Half-life (DT₅₀) | 8 days | [1] |

| Soil Half-life | 1-2 days | [12] |

Mechanism of Action: Protoporphyrinogen Oxidase (PPO) Inhibition

This compound's herbicidal activity stems from its ability to inhibit the enzyme protoporphyrinogen oxidase (PPO).[2][3] PPO is a critical enzyme in the tetrapyrrole biosynthesis pathway, which is responsible for the production of both chlorophyll and heme.[13]

The inhibition of PPO by this compound leads to the accumulation of protoporphyrinogen IX (Proto IX) in the plant cells.[7] This excess Proto IX, in the presence of light and oxygen, generates highly reactive singlet oxygen species.[14] These reactive oxygen species cause rapid lipid peroxidation, leading to the disruption of cell membranes and ultimately, cell death and necrosis of the plant tissue.[3][7]

Caption: Mechanism of action of this compound.

Degradation

This compound degrades relatively quickly in the environment through hydrolysis and photolysis. The primary degradation product is carfentrazone-chloropropionic acid. This initial metabolite is further broken down into other compounds, including carfentrazone-cinnamic, -propionic, and -benzoic acids, as well as 3-(hydroxymethyl)-carfentrazone-benzoic acid. While this compound itself is not persistent, some of its degradation products can be more persistent in the environment.

Experimental Protocols: Analysis and Characterization

The purity of this compound and the quantification of its residues and metabolites in various matrices are typically determined using chromatographic techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a common method for the analysis of this compound and its metabolites in soil and other environmental samples.

Experimental Protocol: GC-MS Analysis of this compound in Soil

-

Sample Preparation:

-

Extract the soil sample with an appropriate solvent mixture.

-

Concentrate the extract.

-

Derivatize the acidic metabolites using diazomethane/ether followed by pyridine (B92270) and acetic anhydride (B1165640) to convert them to their methyl esters.

-

Perform a cleanup step using solid-phase extraction (SPE) with a silica (B1680970) gel cartridge.[6]

-

-

GC-MS Parameters:

-

Column: HP-5 capillary column (5% phenyl methyl silicone) or equivalent.

-

Injector Temperature: Typically around 250°C.

-

Oven Temperature Program: A temperature gradient is used to separate the compounds of interest.

-

Detector: Mass Selective Detector (MSD) operating in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.

-

-

Quantitation:

-

Prepare a calibration curve using certified reference standards of this compound and its metabolites.

-

The limit of quantitation (LOQ) is typically in the low parts per billion (ppb) range.

-

Caption: GC-MS sample preparation workflow.

High-Performance Liquid Chromatography (HPLC)

HPLC is another powerful technique for the analysis of this compound, particularly for its enantioselective separation.

Experimental Protocol: Enantioselective HPLC Analysis

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A chiral column, such as an amylose (B160209) tris[(S)-alpha-methylbenzylcarbamate] (Chiralpak AS) column, is required for the separation of the enantiomers.

-

Mobile Phase: A mixture of n-hexane and ethanol (e.g., 98:2, v/v) is commonly used.

-

Flow Rate: Typically around 1.0 mL/min.

-

Detection: UV detection at a wavelength of 248 nm.

-

Quantitation: The limit of detection (LOD) and limit of quantitation (LOQ) are determined by fortifying blank samples with known amounts of the enantiomers.

Conclusion

This technical guide has provided a detailed overview of the synthesis and chemical properties of this compound. The synthetic routes, including the traditional two-step method, the efficient one-pot synthesis, and the newer Heck reaction-based approach, offer various options for its production. A thorough understanding of its physicochemical properties, mechanism of action as a PPO inhibitor, and degradation pathways is crucial for its effective and safe use in agriculture. The provided experimental protocols for analytical methods such as GC-MS and HPLC serve as a valuable starting point for researchers involved in the analysis and characterization of this important herbicide.

References

- 1. This compound | C15H14Cl2F3N3O3 | CID 86222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound 10% WP – Advanced Protoporphyrinogen Oxidase (PPO) Inhibitor Herbicide [smagrichem.com]

- 3. CN103450100A - Method for synthesizing this compound - Google Patents [patents.google.com]

- 4. This compound (Ref: F 8426) [sitem.herts.ac.uk]

- 5. ez.restek.com [ez.restek.com]

- 6. epa.gov [epa.gov]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates [frontiersin.org]

- 9. A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Heck Reaction [organic-chemistry.org]

- 11. Carfentrazone [sitem.herts.ac.uk]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. epa.gov [epa.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Carfentrazone-ethyl

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carfentrazone-ethyl is a selective, post-emergence herbicide belonging to the aryl triazolinone class of chemicals.[1] It is primarily used for the control of broadleaf weeds in various crops. Its mode of action involves the inhibition of the enzyme protoporphyrinogen (B1215707) oxidase (PPO), a key enzyme in the chlorophyll (B73375) and heme biosynthetic pathways.[1][2] This guide provides a comprehensive overview of the physical and chemical properties of this compound, its mechanism of action, synthesis, and analytical methods for its detection, tailored for a scientific audience.

Physical and Chemical Properties

The physical and chemical properties of this compound are crucial for understanding its environmental fate, behavior, and for the development of analytical methods. A summary of these properties is presented in the tables below.

General and Physical Properties

| Property | Value | Reference |

| Common Name | This compound | [1] |

| IUPAC Name | ethyl 2-chloro-3-[2-chloro-4-fluoro-5-(4-difluoromethyl-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl)phenyl]propionate | [1] |

| CAS Registry Number | 128639-02-1 | [1] |

| Molecular Formula | C15H14Cl2F3N3O3 | [1] |

| Molecular Weight | 412.2 g/mol | [1] |

| Physical State | Viscous yellow to orange liquid | [1][3] |

| Odor | Faint petroleum odor | [3] |

| Melting Point | -22.1 °C | [3][4] |

| Boiling Point | 350-355 °C | [1][3] |

| Density | 1.457 g/cm³ (at 20 °C) | [1][3] |

| Vapor Pressure | 1.6 x 10⁻² mPa (at 20 °C) | [1] |

| Flash Point | 229 °C | [1] |

Solubility

| Solvent | Solubility | Temperature (°C) | Reference |

| Water | 12 µg/mL | 20 | [1][3] |

| 22 µg/mL | 25 | [1][3] | |

| 23 µg/mL | 30 | [1][3] | |

| Acetone | Miscible | 23 | [1][3] |

| Ethanol | Miscible | 23 | [1][3] |

| Ethyl Acetate | Miscible | 23 | [1][3] |

| Methylene Chloride | Miscible | 23 | [1][3] |

| Toluene | 0.9 g/mL | 20 | [3] |

| Hexane | 0.03 g/mL | 20 | [3] |

Partition and Dissociation Constants

| Property | Value | Reference |

| Octanol-Water Partition Coefficient (log Kow) | 3.36 | [5] |

| Dissociation Constant (pKa) | Does not dissociate | [5] |

Experimental Protocols

The determination of the physical and chemical properties of a substance like this compound follows standardized international guidelines to ensure consistency and reliability of the data. The following sections outline the general principles of the methodologies typically employed.

Water Solubility (OECD Guideline 105)

The water solubility of this compound is determined using the Column Elution Method for substances with low solubility.

-

Principle: A micro-column is packed with an inert carrier material coated with an excess of the test substance. Water is then passed through the column at a slow, constant rate. The concentration of the substance in the eluate is monitored over time. When the concentration reaches a plateau, it is considered to be the saturation concentration, i.e., the water solubility.

-

Apparatus: A micro-column with an inert support (e.g., glass wool, quartz sand), a pump for constant water flow, and a fraction collector.

-

Procedure:

-

The support material is coated with this compound.

-

The coated material is packed into the micro-column.

-

Water is pumped through the column at a constant, low flow rate.

-

Fractions of the eluate are collected at regular intervals.

-

The concentration of this compound in each fraction is determined using a suitable analytical method (e.g., HPLC-UV).

-

The concentration is plotted against the volume of eluate. The plateau of this curve represents the water solubility.

-

Vapor Pressure (OECD Guideline 104)

The vapor pressure of this compound can be determined using the Gas Saturation Method .

-

Principle: A stream of an inert gas (e.g., nitrogen) is passed through or over the test substance at a known flow rate and temperature. The gas becomes saturated with the vapor of the substance. The amount of substance transported by the gas is determined, and from this, the vapor pressure is calculated using the ideal gas law.

-

Apparatus: A temperature-controlled chamber, a system for providing a constant flow of inert gas, a sample boat or saturator column, and a trapping system to collect the vaporized substance.

-

Procedure:

-

A known amount of this compound is placed in the sample boat.

-

A controlled flow of inert gas is passed over the sample at a constant temperature.

-

The vaporized substance is trapped in a suitable absorbent or by condensation at a low temperature.

-

The quantity of the trapped substance is determined analytically.

-

The vapor pressure is calculated based on the mass of the substance, the volume of gas passed, and the temperature.

-

Octanol-Water Partition Coefficient (OECD Guideline 117)

The n-octanol/water partition coefficient (Kow) is a measure of a chemical's lipophilicity and is a key parameter in assessing its environmental fate. For this compound, the High-Performance Liquid Chromatography (HPLC) Method is suitable.

-

Principle: This method is based on the correlation between the retention time of a substance on a reversed-phase HPLC column and its octanol-water partition coefficient. The logarithm of the retention time is linearly related to the log Kow. A calibration curve is generated using reference substances with known log Kow values.

-

Apparatus: A standard HPLC system with a pump, injector, a reversed-phase column (e.g., C18), and a UV detector.

-

Procedure:

-

A set of reference compounds with known log Kow values that bracket the expected log Kow of this compound are selected.

-

The retention times of the reference compounds are determined under isocratic elution conditions.

-

A calibration graph of log Kow versus the logarithm of the retention time (or capacity factor) is plotted.

-

The retention time of this compound is determined under the same HPLC conditions.

-

The log Kow of this compound is then determined by interpolation from the calibration graph.

-

Mechanism of Action: Protoporphyrinogen Oxidase (PPO) Inhibition

This compound is a potent inhibitor of the enzyme protoporphyrinogen oxidase (PPO).[1][2] This enzyme is crucial for the biosynthesis of both chlorophyll in plants and heme in animals. The inhibition of PPO leads to a cascade of events resulting in rapid cell death in susceptible plants.

The signaling pathway for PPO inhibition is illustrated below:

Experimental Workflows

Synthesis of this compound

The synthesis of this compound typically involves a multi-step chemical process. A common route is through a diazotization followed by a Meerwein arylation reaction.

Analytical Workflow for Residue Analysis

The determination of this compound residues in environmental samples like soil and water is crucial for monitoring its environmental fate. A typical analytical workflow involves extraction, cleanup, and instrumental analysis.

Stability and Degradation

This compound is relatively unstable in the environment and undergoes degradation through several pathways.

-

Hydrolysis: It is susceptible to hydrolysis, with the rate being pH-dependent. It is more stable in acidic conditions (pH 5) and degrades rapidly in alkaline conditions (pH 9).[3][6] The primary hydrolysis product is carfentrazone-chloropropionic acid.[2]

-

Photolysis: this compound can also be degraded by sunlight, particularly in water.[1]

-

Soil Metabolism: In soil, it is rapidly degraded by microbial action.[5][6] The half-life in soil is typically short, ranging from a few hours to a couple of days.[6]

Conclusion

This technical guide has provided a detailed overview of the core physical and chemical properties of this compound, its mode of action, and methodologies for its synthesis and analysis. The provided data and workflows offer a valuable resource for researchers, scientists, and professionals in the fields of agrochemical development, environmental science, and toxicology. The understanding of these fundamental properties is essential for the safe and effective use of this herbicide and for assessing its environmental impact.

References

The Discovery and Development of Carfentrazone-ethyl: A Technical Guide

An In-depth Examination of a Protoporphyrinogen (B1215707) Oxidase (PPO) Inhibiting Herbicide

Abstract

This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of the herbicide Carfentrazone-ethyl. Developed by FMC Corporation, this compound is a potent, post-emergence herbicide belonging to the triazolinone class of chemistry. It is a widely used herbicide for the control of a broad spectrum of broadleaf weeds in various crops. This document details its synthesis, mode of action through the inhibition of protoporphyrinogen oxidase (PPO), toxicological profile, and environmental fate. Quantitative data on its efficacy and toxicity are presented in structured tables, and key experimental methodologies are outlined. Signaling pathways and experimental workflows are visualized through diagrams to provide a clear understanding of its biochemical and developmental aspects for researchers, scientists, and drug development professionals.

Discovery and Development History

This compound was discovered and developed by FMC Corporation, a leading agricultural sciences company. It was first introduced in 1997 and registered for use in the United States in 1998[1]. As a member of the aryl-triazoline herbicide group, it provided a new tool for growers to manage difficult-to-control broadleaf weeds[2].

The development of this compound was driven by the need for effective herbicides with a different mode of action to combat the growing issue of weed resistance to other herbicide classes. Its rapid action and effectiveness at low use rates made it a valuable addition to integrated weed management programs.

Chemical Synthesis

The synthesis of this compound has been described in several patents. A common method involves a multi-step process[3][4][5]. The key steps generally include:

-

Diazotization and Meerwein Arylation: The synthesis often starts with the diazotization of an aniline (B41778) derivative, followed by a Meerwein arylation reaction with an acrylate (B77674). For instance, 1-(5-amino-2-fluoro-4-chlorophenyl)-3-methyl-4-difluoromethyl-1H-1,2,4-triazolin-5-one can be used as a starting material[3][5].

-

Esterification: The resulting intermediate is then esterified with ethanol (B145695) to yield the final this compound product[4].

Experimental Protocol: Synthesis of this compound

The following is a generalized protocol based on patented synthesis methods[3][4][5].

Materials:

-

1-(5-amino-2-fluoro-4-chlorophenyl)-3-methyl-4-difluoromethyl-1H-1,2,4-triazolin-5-one

-

Acetonitrile (solvent)

-

Cuprous chloride (catalyst)

-

Concentrated hydrochloric acid

-

Ethyl acrylate

-

tert-Butyl nitrite (B80452) (diazotization reagent)

-

Ethyl acetate (B1210297) (for extraction)

Procedure:

-

In a reaction flask, dissolve 1-(5-amino-2-fluoro-4-chlorophenyl)-3-methyl-4-difluoromethyl-1H-1,2,4-triazolin-5-one and cuprous chloride in acetonitrile.

-

Cool the mixture to 0-5°C and slowly add concentrated hydrochloric acid.

-

Add ethyl acrylate to the reaction mixture.

-

Slowly add tert-butyl nitrite dropwise while maintaining the temperature at 0-5°C.

-

After the addition is complete, stir the reaction mixture for a specified time.

-

Recover the solvent and unreacted ethyl acrylate by distillation.

-

Dilute the residue with ethyl acetate and filter to recover the cuprous chloride catalyst.

-

Purify the product by evaporating impurities under reduced pressure to obtain this compound.

Mode of Action: Inhibition of Protoporphyrinogen Oxidase (PPO)

This compound is a potent inhibitor of the enzyme protoporphyrinogen oxidase (PPO), which is classified under Group 14 (HRAC) or Group E (WSSA) of the herbicide mode of action classification[2]. PPO is a key enzyme in the chlorophyll (B73375) and heme biosynthesis pathways in plants.

The inhibition of PPO by this compound leads to the accumulation of protoporphyrinogen IX in the cytoplasm. In the presence of light and oxygen, protoporphyrinogen IX is rapidly oxidized to protoporphyrin IX. This abnormally high concentration of protoporphyrin IX, a potent photosensitizer, generates reactive oxygen species (ROS), such as singlet oxygen. These ROS cause rapid lipid peroxidation of cell membranes, leading to membrane disruption, leakage of cellular contents, and ultimately, rapid cell death, which manifests as necrosis and desiccation of the treated plant tissues[6].

Signaling Pathway of PPO Inhibition

Caption: PPO Inhibition Pathway by this compound.

Quantitative Data

Table 1: Toxicological Profile of this compound

| Endpoint | Species | Value | Reference(s) |

| Acute Oral LD50 | Rat | >5000 mg/kg bw | [7] |

| Acute Dermal LD50 | Rat | >4000 mg/kg bw | [7] |

| Acute Inhalation LC50 | Rat | >5.09 mg/L | [7] |

| Eye Irritation | Rabbit | Minimally irritating | [8] |

| Skin Irritation | Rabbit | Non-irritating | [8] |

| Skin Sensitization | Guinea Pig | Not a sensitizer | [9] |

| Chronic Toxicity NOAEL (2-year) | Rat | 3 mg/kg bw/day | [10] |

| Carcinogenicity | Rat, Mouse | Not likely to be carcinogenic to humans | [4][9] |

| Reproductive Toxicity NOAEL | Rat | No adverse effects on reproduction | [10] |

| Developmental Toxicity NOAEL | Rat, Rabbit | No adverse effects on development | [10] |

Table 2: Efficacy of this compound on Various Weed Species

| Weed Species (Common Name) | Application Rate (g a.i./ha) | Efficacy (%) | Reference(s) |

| Kochia (Kochia scoparia) | Recommended rates | 99 | [11] |

| Velvetleaf (Abutilon theophrasti) | 20 - 30 | >90 | [12] |

| Common lambsquarters (Chenopodium album) | 20 - 30 | >90 | [12] |

| Redroot pigweed (Amaranthus retroflexus) | 20 - 30 | >90 | [12] |

| Water hyacinth (Eichhornia crassipes) | 86.2 - 116.3 (EC90) | 90 | [13] |

| Water lettuce (Pistia stratiotes) | 26.9 - 33.0 (EC90) | 90 | [13] |

| Giant salvinia (Salvinia molesta) | 79.1 (EC90) | 90 | [13] |

Experimental Protocols

Herbicide Bioassay for Efficacy Evaluation

This protocol describes a general method for assessing the efficacy of this compound on target weed species in a controlled environment.

Materials:

-

Seeds of target weed species (e.g., Velvetleaf, Kochia)

-

Potting soil mix

-

Pots or trays

-

This compound formulation

-

Spray chamber or calibrated hand sprayer

-

Growth chamber or greenhouse with controlled light, temperature, and humidity

Procedure:

-

Planting: Sow seeds of the target weed species in pots filled with potting mix.

-

Growth: Place the pots in a growth chamber or greenhouse and allow the plants to grow to a specific stage (e.g., 2-4 leaf stage).

-

Herbicide Application: Prepare different concentrations of this compound. Apply the herbicide solutions to the plants using a spray chamber or calibrated sprayer to ensure uniform coverage. Include an untreated control group.

-

Incubation: Return the treated plants to the growth chamber or greenhouse.

-

Evaluation: Assess the herbicidal effects at regular intervals (e.g., 3, 7, 14, and 21 days after treatment). Efficacy is typically evaluated by visual injury ratings (on a scale of 0-100%, where 0 is no injury and 100 is complete death) and by measuring the reduction in plant biomass (fresh or dry weight) compared to the untreated control.

-

Data Analysis: Calculate the effective dose required to cause 50% or 90% inhibition (ED50 or ED90) using dose-response analysis.

Protoporphyrinogen Oxidase (PPO) Inhibition Assay

This protocol outlines a method to determine the in vitro inhibitory activity of this compound on the PPO enzyme.

Materials:

-

Plant tissue (e.g., etiolated barley shoots) as a source of PPO

-

Extraction buffer (e.g., Tris-HCl buffer with additives like DTT and PVPP)

-

Protoporphyrinogen IX (substrate)

-

This compound solutions of varying concentrations

-

Spectrophotometer or spectrofluorometer

Procedure:

-

Enzyme Extraction: Homogenize plant tissue in cold extraction buffer. Centrifuge the homogenate to obtain a crude enzyme extract (supernatant).

-

Assay Reaction: In a reaction vessel, combine the enzyme extract, buffer, and different concentrations of this compound.

-

Initiation: Start the reaction by adding the substrate, protoporphyrinogen IX.

-

Measurement: Monitor the formation of protoporphyrin IX over time by measuring the increase in absorbance or fluorescence at a specific wavelength.

-

Data Analysis: Calculate the rate of the enzymatic reaction for each inhibitor concentration. Determine the IC50 value, which is the concentration of this compound required to inhibit 50% of the PPO enzyme activity.

Experimental Workflow

The development of a new herbicide like this compound follows a rigorous and lengthy process from initial discovery to commercialization.

References

- 1. downloads.regulations.gov [downloads.regulations.gov]

- 2. apps.dnr.wi.gov [apps.dnr.wi.gov]

- 3. This compound synthesis method - Eureka | Patsnap [eureka.patsnap.com]

- 4. US8957220B2 - Preparation method of this compound - Google Patents [patents.google.com]

- 5. CN103450100A - Method for synthesizing this compound - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. epa.gov [epa.gov]

- 8. Federal Register :: this compound; Pesticide Tolerances [federalregister.gov]

- 9. downloads.regulations.gov [downloads.regulations.gov]

- 10. guidelines.nhmrc.gov.au [guidelines.nhmrc.gov.au]

- 11. Assays of Polyphenol Oxidase Activity in Walnut Leaf Tissue [en.bio-protocol.org]

- 12. Efficacy of this compound applied in the control ofweeds in no-tíll cotton - Weed Control Journal [weedcontroljournal.org]

- 13. isws.illinois.edu [isws.illinois.edu]

Toxicological Profile of Carfentrazone-ethyl on Non-Target Organisms: An In-depth Technical Guide

An overview of the ecotoxicological effects and underlying mechanisms of the herbicide carfentrazone-ethyl on a range of non-target species. This guide is intended for researchers, scientists, and professionals in drug development and environmental safety.

This compound is a selective, post-emergence herbicide widely used for the control of broadleaf weeds in various agricultural and aquatic environments. Its mode of action is the inhibition of the enzyme protoporphyrinogen (B1215707) oxidase (PPO), a key enzyme in the chlorophyll (B73375) and heme biosynthetic pathways.[1][2] While effective in targeting weeds, it is crucial to understand its potential impact on non-target organisms to ensure its safe and sustainable use. This technical guide provides a comprehensive toxicological profile of this compound, summarizing quantitative data, detailing experimental methodologies, and visualizing key pathways and workflows.

Mammalian Toxicity

This compound exhibits low acute toxicity in mammals via oral, dermal, and inhalation routes of exposure.[3][4] The primary target organs identified in repeat-dose studies are the liver and the blood, consistent with its PPO-inhibiting mode of action which can interfere with heme biosynthesis in mammals.[4][5]

Table 1: Mammalian Toxicity of this compound

| Species | Endpoint | Value (mg/kg bw/day unless otherwise specified) | Reference |

| Rat | Acute Oral LD50 | >5000 | [3] |

| Rat | Acute Dermal LD50 | >4000 | [3] |

| Rat | Acute Inhalation LC50 | >5.09 mg/L | [3] |

| Rat | 21-day Dermal Toxicity | No systemic toxicity up to 1000 | [4][5] |

| Rat | Acute Neurotoxicity NOAEL | 500 | [6] |

| Rat | 2-Year Chronic Toxicity NOAEL | 3 | [3] |

| Dog | Subchronic Toxicity LOAEL | 150 (based on decreased body weight gain and increased urinary porphyrins) | [7] |

Experimental Protocol: Mammalian Acute Oral Toxicity (as per OECD Guideline 423)

The acute oral toxicity of this compound is typically assessed using a stepwise procedure with a limited number of animals. The substance is administered orally by gavage in graduated doses to several groups of experimental animals. Observations of effects and mortality are made over a 14-day period. The LD50 is calculated as the statistical estimate of the dose that is lethal to 50% of the animals tested.

Avian Toxicity

Studies on avian species indicate that this compound is practically non-toxic on both an acute and sub-acute dietary basis.[1][2]

Table 2: Avian Toxicity of this compound

| Species | Endpoint | Value (mg/kg diet unless otherwise specified) | Reference |

| Bobwhite Quail | Acute Oral LD50 | >2250 mg/kg bw | [8] |

| Mallard Duck | Dietary LC50 | >5620 | [8] |

| Bobwhite Quail | Avian Reproduction NOEC | 19 mg/kg bw/day | [9] |

Experimental Protocol: Avian Acute Oral Toxicity (as per OECD Guideline 223)

This test is conducted to determine the acute oral toxicity of a substance to birds. The test substance is administered in a single oral dose to birds that have been fasted. The birds are then observed for mortality and clinical signs of toxicity for at least 14 days. The LD50 is determined from the observed mortalities.

Aquatic Toxicity

The toxicity of this compound to aquatic organisms varies, with aquatic plants being particularly sensitive. It is classified as moderately toxic to freshwater fish and ranges from moderately toxic to practically non-toxic to freshwater invertebrates.[1]

Table 3: Aquatic Toxicity of this compound

| Species | Endpoint | Value (mg/L) | Reference |

| Rainbow Trout (Oncorhynchus mykiss) | 96-hour LC50 | 1.6 - 43 (depending on species) | [8] |

| Bluegill Sunfish (Lepomis macrochirus) | 96-hour LC50 | 1.6 - 43 (depending on species) | [8] |

| Daphnia magna (Water Flea) | 48-hour EC50 | >9.8 | [10] |

| Mysid Shrimp | 96-hour LC50 | 1.17 | [10] |

| Eastern Oyster | 96-hour EC50 | 2.30 | [10] |

| Freshwater Algae (Selenastrum capricornutum) | 72-hour ErC50 | 0.787 | [11] |

| Duckweed (Lemna gibba) | 14-day EC50 | 0.0057 | [8] |

| Fish Early Life Stage | Chronic NOEC | 0.059 | [12] |

| Daphnia magna Reproduction | Chronic NOEC | 2.2 | [12] |

Experimental Protocol: Fish Acute Toxicity Test (as per OECD Guideline 203)

This test determines the concentration of a substance that is lethal to 50% of a test population of fish over a 96-hour period (96-hr LC50). Fish are exposed to the test substance in a static or semi-static system. Mortalities and sub-lethal effects are recorded at 24, 48, 72, and 96 hours.

Terrestrial Invertebrate Toxicity

This compound has been shown to have low toxicity to terrestrial invertebrates such as earthworms and bees.

Table 4: Terrestrial Invertebrate Toxicity of this compound

| Species | Endpoint | Value | Reference |

| Earthworm (Eisenia fetida) | 14-day LC50 | >500 mg/kg soil | [13] |

| Earthworm (Eisenia fetida) | Reproduction NOEC | Not specified, but sublethal oxidative stress observed at 0.05-5.0 µg/g soil | [13] |

| Honeybee (Apis mellifera) | Acute Contact LD50 | >200 µ g/bee | [8] |

| Honeybee (Apis mellifera) | Acute Oral LD50 | >35 µ g/bee | [8] |

Experimental Protocol: Earthworm Acute Toxicity Test (as per OECD Guideline 207)

This test evaluates the acute toxicity of substances to earthworms. Adult earthworms are exposed to the test substance mixed into an artificial soil. Mortality is assessed after 7 and 14 days, and the 14-day LC50 is calculated. Sub-lethal effects, such as changes in behavior and weight, are also observed.

Signaling Pathway and Experimental Workflows

Mode of Action: PPO Inhibition

This compound's herbicidal activity stems from its inhibition of the protoporphyrinogen oxidase (PPO) enzyme. This enzyme is crucial for the synthesis of both chlorophyll in plants and heme in animals. Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which then leaks from its normal pathway and is oxidized to protoporphyrin IX. In the presence of light, protoporphyrin IX generates reactive oxygen species (ROS), which cause rapid cell membrane disruption and ultimately, cell death.[5][14]

Caption: PPO Inhibition Signaling Pathway.

Experimental Workflow: Aquatic Ecotoxicity Testing

The assessment of aquatic toxicity typically follows a tiered approach, starting with acute tests on sensitive indicator species from different trophic levels (algae, invertebrates, and fish).

Caption: Aquatic Ecotoxicity Testing Workflow.

Experimental Workflow: Terrestrial Ecotoxicity Testing

Terrestrial ecotoxicity assessment involves evaluating the effects on key soil organisms and beneficial insects.

References

- 1. Discovery, mode of action, resistance mechanisms, and plan of action for sustainable use of Group 14 herbicides | Weed Science | Cambridge Core [cambridge.org]

- 2. apps.dnr.wi.gov [apps.dnr.wi.gov]

- 3. Federal Register :: this compound; Pesticide Tolerance [federalregister.gov]

- 4. This compound (Ref: F 8426) [sitem.herts.ac.uk]

- 5. PPO Inhibitor (Cell Membrane Disruptor) Herbicides | Pioneer® Seeds [pioneer.com]

- 6. govinfo.gov [govinfo.gov]

- 7. Federal Register :: this compound; Pesticide Tolerances [federalregister.gov]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. apvma.gov.au [apvma.gov.au]

- 10. Carfentrazone [sitem.herts.ac.uk]

- 11. epa.gov [epa.gov]

- 12. Ecotoxicity of herbicide this compound towards earthworm Eisenia fetida in soil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]

- 14. www2.lsuagcenter.com [www2.lsuagcenter.com]

Environmental Fate and Degradation of Carfentrazone-ethyl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carfentrazone-ethyl is a selective, post-emergence herbicide used for the control of broadleaf weeds in various crops. Its environmental fate, including its persistence and degradation pathways, is a critical aspect of its overall safety and toxicological profile. This technical guide provides an in-depth overview of the environmental degradation of this compound through hydrolysis, photolysis, and metabolism in soil and aquatic environments. The information is compiled from various scientific studies and regulatory documents to serve as a comprehensive resource for professionals in research and development.

Data Presentation: Degradation Kinetics of this compound

The degradation of this compound is influenced by several environmental factors, primarily pH, light, and microbial activity. The following tables summarize the quantitative data on its degradation half-life (DT50) under various conditions.

Table 1: Hydrolysis of this compound

| pH | Temperature (°C) | Half-life (DT50) | Reference |

| 5 | 20-25 | Stable (>34 days) | [1][2] |

| 7 | 20-25 | 8.6 - 10.9 days | [2] |

| 9 | 20-25 | 3.36 - 5.1 hours | [3] |

Table 2: Photolysis of this compound in Water

| Condition | pH | Half-life (DT50) | Notes | Reference |

| Simulated Sunlight | 5 | ~7.3 - 8.3 days | Continuous irradiation | [4] |

| UV Irradiation | 7 | 113 hours | Similar to dark control (128 h) | [3] |

Table 3: Soil and Aquatic Metabolism of this compound

| System | Condition | Half-life (DT50) | Reference |

| Soil (Aerobic) | Field | < 1.5 - 9.92 days | [5][6] |

| Soil (Anaerobic) | Laboratory | 1.0 - 1.1 days | [4] |

| Flooded Rice Fields (Water) | Field | 6.5 - 11.1 hours | [3] |

| Flooded Rice Fields (Sediment) | Field | 37.9 - 174 hours | [3] |

| Water-Sediment System (Aerobic) | Laboratory, 20°C | 0.25 - 0.37 days | [4] |

| Pond Water | Field | 83.0 hours | [7] |

Degradation Pathways

This compound undergoes degradation in the environment primarily through hydrolysis of the ethyl ester to form its main metabolite, carfentrazone-chloropropionic acid. This initial step is followed by further transformations. The major degradation pathways are illustrated below.

Hydrolytic and Metabolic Degradation Pathway

The primary degradation pathway of this compound in soil and water involves the cleavage of the ester linkage, followed by further modifications to the propionic acid side chain.

Experimental Protocols

The following sections outline the methodologies for key experiments to determine the environmental fate of this compound, based on OECD guidelines and specific study descriptions.

Hydrolysis Study

This protocol is designed to determine the rate of abiotic hydrolysis of this compound in aqueous solutions at different pH values, following the principles of OECD Guideline 111.

Methodology:

-

Preparation of Solutions: Sterile aqueous buffer solutions are prepared at pH 4, 7, and 9. A stock solution of this compound (either radiolabeled or non-labeled) is prepared in a suitable solvent.

-

Incubation: The buffer solutions are spiked with the this compound stock solution to achieve a known initial concentration. The samples are then incubated in the dark at a constant temperature (e.g., 20-25°C). Dark controls are included to account for any non-photolytic degradation.

-

Sampling and Analysis: Aliquots are collected from the incubated solutions at specified time intervals. The samples are then extracted to isolate this compound and its hydrolysis products. The concentrations of the parent compound and its metabolites are determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Data Analysis: The degradation rate and the half-life (DT50) of this compound are calculated from the concentration-time data.

Photolysis Study

This protocol outlines the procedure to assess the photodegradation of this compound in water when exposed to a light source simulating natural sunlight, based on OECD Guideline 316.

Methodology:

-

Solution Preparation: A sterile aqueous buffer solution (e.g., at pH 5 where hydrolysis is minimal) is prepared. A stock solution of this compound is also prepared.

-

Exposure: The buffer solution is spiked with this compound. The test solutions are then exposed to a light source, such as a xenon arc lamp, that simulates the spectral distribution of natural sunlight. A parallel set of samples is incubated in the dark to serve as controls.

-

Sampling and Analysis: Samples are collected from both the irradiated and dark control solutions at various time intervals. The concentration of this compound and its photoproducts is determined using a suitable analytical method.

-

Data Analysis: The rate of photodegradation is calculated by comparing the degradation in the irradiated samples to the dark controls, and the photolytic half-life (DT50) is determined.

Soil Metabolism Study

This protocol describes an aerobic soil metabolism study to evaluate the degradation and transformation of this compound in soil, following the principles of OECD Guideline 307.

Methodology:

-

Soil Preparation: Representative soil types are collected and characterized (e.g., pH, organic matter content, texture). The soil moisture is adjusted to a specific level, and the soil is pre-incubated to allow for the stabilization of microbial activity.

-

Application and Incubation: Radiolabeled this compound is applied to the soil samples. The treated soil is then incubated in the dark at a constant temperature under aerobic conditions. Evolved carbon dioxide is trapped to quantify mineralization.

-

Sampling and Extraction: Soil samples are collected at various time intervals throughout the incubation period. The parent compound and its metabolites are extracted from the soil using appropriate solvents.

-

Analysis: The extracts and CO2 traps are analyzed to determine the concentrations of this compound and its degradation products, as well as the extent of mineralization.

-

Data Analysis: The degradation half-life (DT50) of this compound in soil, the rates of formation and decline of major metabolites, and the percentage of mineralization are calculated.

Conclusion

This compound is characterized by its rapid degradation in the environment, primarily through hydrolysis to carfentrazone-chloropropionic acid, which is then further metabolized by soil and aquatic microorganisms. Photolysis also contributes to its degradation in aqueous environments. The persistence of this compound itself is low; however, its primary metabolites can be more persistent. Understanding these degradation pathways and the factors that influence them is essential for a thorough environmental risk assessment and for the development of safe and effective herbicidal products. The experimental protocols outlined in this guide provide a framework for conducting the necessary studies to evaluate the environmental fate of this compound and similar compounds.

References

- 1. apps.dnr.wi.gov [apps.dnr.wi.gov]

- 2. mdpi.com [mdpi.com]

- 3. Fate and kinetics of this compound herbicide in California, USA, flooded rice fields - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. apvma.gov.au [apvma.gov.au]

- 5. Stereoselective degradation behaviour of this compound and its metabolite carfentrazone in soils - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

Technical Guide: Solubility of Carfentrazone-ethyl in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of the herbicide carfentrazone-ethyl in various organic solvents. The information is compiled from publicly available data for use by researchers, scientists, and professionals in drug development and agricultural sciences. This document details quantitative solubility data, outlines a general experimental protocol for solubility determination, and illustrates the biochemical pathway associated with its mode of action.

Quantitative Solubility Data

The solubility of this compound varies across different organic solvents, a critical consideration for formulation, analytical standard preparation, and environmental fate studies. The following table summarizes the available quantitative and qualitative solubility data.

| Organic Solvent | Temperature (°C) | Solubility (g/mL) | Data Type | Source |

| Acetone | 23 | Miscible | Qualitative | [1] |

| Ethanol | 23 | Miscible | Qualitative | [1] |

| Ethyl Acetate | 23 | Miscible | Qualitative | [1] |

| Methanol | 23 | Miscible | Qualitative | [1] |

| Methylene Chloride | 23 | Miscible | Qualitative | [1] |

| Toluene (B28343) | 20 | 0.9 | Quantitative | [2] |

| Toluene | 25 | 1.06 - 1.2* | Quantitative | [2] |

| Hexane | 20 | 0.03 | Quantitative | [2] |

| Hexane | 25 | 0.05 | Quantitative | [2] |

| Hexane | 30 | 0.05 | Quantitative | [2] |

*Note: Conflicting data exists for the solubility of this compound in toluene at 25°C, with sources reporting values of both 1.06 g/mL and 1.2 g/mL.[2]

Experimental Protocol for Solubility Determination

While a specific, detailed experimental protocol for determining the solubility of this compound in the aforementioned organic solvents is not publicly available, a generally accepted scientific method, the shake-flask method , can be employed. This method is consistent with the principles outlined in guidelines such as those from the OECD for determining the solubility of chemical substances.

Objective:

To determine the saturation concentration of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (analytical standard, purity >98%)

-

Selected organic solvent (HPLC grade or equivalent)

-

Glass flasks with airtight stoppers (e.g., screw-cap Erlenmeyer flasks)

-

Constant temperature shaker bath or incubator

-

Centrifuge

-

Syringes and syringe filters (chemically resistant, e.g., PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography with Mass Spectrometry (GC/MS)

Methodology:

-

Preparation of Supersaturated Solution:

-

Add an excess amount of this compound to a glass flask containing a known volume of the organic solvent. The excess solid should be clearly visible.

-

Seal the flask to prevent solvent evaporation.

-

-

Equilibration:

-

Place the flask in a constant temperature shaker bath set to the desired temperature (e.g., 20°C, 25°C, or 30°C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). Preliminary studies may be needed to determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, allow the flask to stand undisturbed at the constant temperature to let the excess solid settle.

-

To further separate the undissolved solid, centrifuge an aliquot of the suspension at a controlled temperature.

-

-

Sample Collection and Preparation:

-

Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a volumetric flask. This step is crucial to remove any remaining microscopic particles.

-

Dilute the filtered sample with the same organic solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted sample using a validated HPLC or GC/MS method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

-

-

Data Reporting:

-

Calculate the solubility by multiplying the measured concentration by the dilution factor.

-

The solubility is typically expressed in grams per milliliter (g/mL) or milligrams per liter (mg/L).

-

The following diagram illustrates the general workflow for this experimental protocol.

Mode of Action: Inhibition of Protoporphyrinogen (B1215707) Oxidase (PPO)

This compound is a potent inhibitor of the enzyme protoporphyrinogen oxidase (PPO). This enzyme is a key component in the biosynthesis of both chlorophyll (B73375) in plants and heme in animals. In plants, the inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which then leaks from the chloroplast. In the cytoplasm, it is non-enzymatically oxidized to protoporphyrin IX. In the presence of light and oxygen, protoporphyrin IX generates reactive oxygen species, which cause rapid lipid peroxidation and cell membrane disruption, ultimately leading to cell death.

The following diagram illustrates the signaling pathway of PPO inhibition by this compound.

References

An In-Depth Technical Guide on the Mode of Action of Carfentrazone-ethyl on Plant Cell Membranes

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Carfentrazone-ethyl is a potent, post-emergence herbicide belonging to the triazolinone class, which is categorized as a WSSA (Weed Science Society of America) Group 14 herbicide.[1][2] Its primary mode of action is the inhibition of the enzyme protoporphyrinogen (B1215707) oxidase (PPO) within the chlorophyll (B73375) and heme biosynthetic pathways.[1][3] This inhibition leads to a cascade of cytotoxic events, culminating in the rapid disruption of plant cell membranes and subsequent cell death. This technical guide provides a comprehensive overview of the mode of action of this compound, with a focus on its effects on plant cell membranes. It includes detailed experimental protocols for key assays, a summary of quantitative data, and visualizations of the relevant pathways and workflows.

The Core Mechanism: Inhibition of Protoporphyrinogen Oxidase (PPO)

This compound's herbicidal activity is initiated by its inhibition of protoporphyrinogen oxidase (PPO), a critical enzyme located in the chloroplasts of plant cells.[4][5] PPO catalyzes the oxidation of protoporphyrinogen IX (PPGIX) to protoporphyrin IX (PPIX), a precursor for both chlorophyll and heme.[4]

The inhibition of PPO by this compound leads to the accumulation of its substrate, PPGIX, within the cell.[5] This excess PPGIX is then subject to non-enzymatic oxidation, resulting in the formation of protoporphyrin IX (Proto IX).[3]

Generation of Reactive Oxygen Species (ROS) and Lipid Peroxidation

The accumulated Protoporphyrin IX, in the presence of light, acts as a photosensitizer, transferring energy to molecular oxygen (O₂) to generate highly reactive singlet oxygen (¹O₂), a type of reactive oxygen species (ROS).[3] These ROS are highly destructive to cellular components, particularly the polyunsaturated fatty acids that are abundant in cell membranes.[6]

The interaction of ROS with membrane lipids initiates a chain reaction known as lipid peroxidation.[6] This process degrades the lipids, leading to the formation of cytotoxic byproducts such as malondialdehyde (MDA), and compromises the structural integrity of the cell membrane.[6]

Disruption of Cell Membrane Integrity

The widespread lipid peroxidation caused by ROS results in a loss of membrane fluidity and an increase in membrane permeability.[6] This disruption of the cell membrane's integrity leads to the leakage of electrolytes and other cellular contents, causing rapid cellular dehydration and desiccation.[5] The visible symptoms of this compound application, such as wilting and necrosis, are a direct consequence of this extensive membrane damage.[2]

Quantitative Data on this compound's Effects

The efficacy of this compound can be quantified through various experimental assays. The following tables summarize key quantitative data related to its mode of action.

| Parameter | Plant Species | Value | Reference |

| PPO Inhibition | |||

| IC50 | Not specified in retrieved results | Data not available | |

| Growth Inhibition | |||

| GR50 | Amaranthus tuberculatus (susceptible) | Not explicitly stated, but a dose-response curve is available. | [7] |

| EC90 | Eichhornia crassipes (Water hyacinth) | 86.2 - 116.3 g ai/ha | [8] |

| EC90 | Pistia stratiotes (Water lettuce) | 26.9 - 33.0 g ai/ha | [8] |

| EC90 | Salvinia minima (Water salvinia) | 79.1 g ai/ha | [8] |

| Membrane Damage | |||

| Electrolyte Leakage | Not specified in retrieved results | Data not available | |

| Lipid Peroxidation | |||

| MDA Concentration | Not specified in retrieved results | Data not available |

Note: While specific IC50, electrolyte leakage, and MDA concentration values for this compound were not found in the provided search results, the protocols to determine these values are detailed below. The GR50 (concentration for 50% growth reduction) and EC90 (concentration for 90% control) values provide an indication of the herbicide's in-vivo efficacy.

Experimental Protocols

In Vitro Protoporphyrinogen Oxidase (PPO) Inhibition Assay

This assay determines the direct inhibitory effect of this compound on PPO activity.

5.1.1. Materials

-

Spinach leaves

-

Extraction buffer (e.g., 50 mM Tris-HCl pH 7.5, 0.5 M sucrose, 1 mM EDTA, 5 mM MgCl₂, 0.1% BSA)

-

Assay buffer (e.g., 100 mM HEPES-KOH pH 7.5, 1 mM DTT, 1 mM EDTA)

-

Protoporphyrinogen IX (substrate)

-

This compound solutions of varying concentrations

-

Spectrofluorometer

5.1.2. Protocol

-

Chloroplast Isolation: Homogenize fresh spinach leaves in ice-cold extraction buffer. Filter the homogenate through cheesecloth and centrifuge at low speed to pellet intact chloroplasts. Resuspend the chloroplast pellet in a minimal volume of extraction buffer.

-

Enzyme Extraction: Lyse the chloroplasts by osmotic shock (resuspending in hypotonic buffer) and centrifuge at high speed to pellet the membranes. The supernatant contains the stromal PPO enzyme.

-

Enzyme Assay: In a microplate, combine the enzyme extract, assay buffer, and varying concentrations of this compound.

-

Initiate Reaction: Add protoporphyrinogen IX to each well to start the reaction.

-

Measurement: Measure the increase in fluorescence over time as protoporphyrinogen IX is converted to the fluorescent protoporphyrin IX. The rate of fluorescence increase is proportional to PPO activity.

-

Data Analysis: Plot the PPO activity against the logarithm of the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of the enzyme activity).

Electrolyte Leakage Assay

This assay measures the extent of cell membrane damage by quantifying the leakage of ions from treated plant tissues.

5.2.1. Materials

-

Leaf discs from treated and control plants

-

Deionized water

-

Conductivity meter

5.2.2. Protocol

-